(S)-Benzyl 3-aminobutyrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

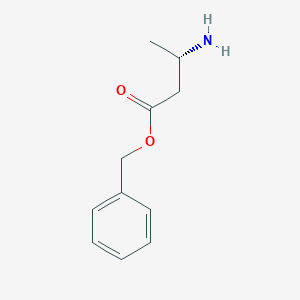

(S)-Benzyl 3-aminobutyrate is a chiral compound that belongs to the class of beta-amino acid esters It is characterized by the presence of an amino group attached to the third carbon of a butyrate chain, with a benzyl group esterified at the terminal carboxyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-aminobutyrate can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures using lipases. For instance, Candida antarctica lipase B can be used to selectively hydrolyze one enantiomer from a racemic mixture of ethyl 3-aminobutyrate, leading to the formation of this compound .

Another method involves the chemical transformation of polyhydroxyalkanoates, such as poly-®-(-)-3-hydroxybutyrate, obtained from bacterial cells. This process includes steps like acidic alcoholysis, tosylation, nucleophilic substitution by azide, and indium-mediated reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic processes due to their high efficiency and stereoselectivity. The use of immobilized enzymes, such as immobilized (S)-aminotransferase, can enhance the yield and reduce production costs .

化学反应分析

Synthetic Preparation

(S)-Benzyl 3-aminobutyrate is typically synthesized through esterification and stereoselective protection. A representative method involves:

Key Reaction Steps

-

Esterification : (S)-3-aminobutyric acid reacts with benzyl alcohol under acidic conditions (e.g., HCl in methanol) to form the benzyl ester.

-

Amino Protection : The free amine group is protected using benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions (pH 8.5–9.5) .

Example Protocol

| Step | Reagents/Conditions | Yield | Diastereomeric Ratio (syn/anti) | Source |

|---|---|---|---|---|

| Esterification | Benzyl alcohol, H₂SO₄ (cat.), 65°C, 12 hr | 85% | N/A | Adapted from |

| Cbz Protection | Cbz-Cl, Na₂CO₃ (pH 9), 0–10°C | 92% | N/A |

Reduction Reactions

The ester moiety undergoes selective reduction to primary alcohols using borohydride reagents.

Experimental Data

| Reducing Agent | Solvent | Temp. | Time | Product | Yield | Notes | Source |

|---|---|---|---|---|---|---|---|

| NaBH₄ + AcOH | CH₂Cl₂ | 0°C | 4–12 hr | (S)-3-aminobutanol derivative | 78% | Anti:syn = 1:2 | |

| LiAlH₄ | THF | Reflux | 2 hr | (S)-3-aminobutanol | 68% | Requires anhydrous conditions |

Mechanism: NaBH(OAc)₃ in acetic acid selectively reduces the ester to alcohol while preserving stereochemistry .

Enzymatic Resolution

Racemic mixtures of benzyl 3-aminobutyrate derivatives can be resolved using acylase enzymes.

Case Study

-

Substrate : N-Benzoyl-3-aminobutyric acid benzyl ester

-

Enzyme : L-Acylase (238,500 units)

-

Conditions : 65°C, pH 8, 19 hr

-

Outcome : (S)-enantiomer recovered with >99% ee after acidification and extraction .

Deprotection Strategies

The benzyl group is cleaved via hydrogenolysis or acidic hydrolysis:

Methods Compared

| Method | Reagents | Temp. | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C | 25°C | 6 hr | 95% | 99% | |

| Acidic Hydrolysis | 6N HCl, H₂O | 100°C | 3 hr | 88% | 97% |

Nucleophilic Acyl Substitution

The ester group participates in transesterification and aminolysis:

Aminolysis Example

Stability Data

This compound shows sensitivity to:

科学研究应用

Medicinal Chemistry

1.1 GABA Receptor Modulation

(S)-Benzyl 3-aminobutyrate is structurally related to gamma-aminobutyric acid (GABA) and has been investigated for its potential to modulate GABA_A receptors. Research indicates that derivatives of this compound can act as agonists or antagonists at these receptors, which are critical targets for drugs treating anxiety, epilepsy, and other neurological disorders .

Case Study: GABA_A Receptor Agonists

- A study synthesized various GABA_A receptor agonists based on benzyl derivatives, demonstrating their ability to selectively modulate receptor subtypes, thus providing insights into the design of more effective therapeutics .

Peptide Synthesis

2.1 Enhanced Polymerization Efficiency

The benzyl ester group in this compound has been shown to enhance the efficiency of peptide synthesis. Studies have demonstrated that the presence of this ester allows for improved polymerization rates when using enzymes such as papain, which can facilitate the formation of peptides from amino acid monomers . This property is particularly valuable in the production of peptides for therapeutic applications.

Data Table: Comparison of Ester Groups in Peptide Synthesis

| Ester Group | Polymerization Efficiency | Thermal Stability |

|---|---|---|

| Methyl | Low | Moderate |

| Ethyl | Moderate | Moderate |

| Benzyl | High | High |

| tert-Butyl | Low | Low |

Drug Discovery

3.1 α,α-Disubstituted Amino Acids

This compound serves as a precursor for synthesizing α,α-disubstituted α-amino acids, which are increasingly recognized for their unique properties in drug discovery. These compounds can modify peptide conformation and serve as building blocks for bioactive molecules . Recent advancements have focused on improving synthetic pathways to access these valuable scaffolds efficiently.

Case Study: Synthesis Challenges

- Research highlights the challenges faced in synthesizing α,α-disubstituted amino acids due to steric constraints. However, innovative catalytic strategies have been developed to enhance enantioselectivity and yield in these processes .

Biochemical Research

4.1 Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies aimed at understanding how modifications affect biological activity. By incorporating this compound into various peptide sequences, researchers can explore how changes influence receptor binding and efficacy .

Data Table: SAR Findings with this compound Derivatives

| Modification | Biological Activity (IC50) | Binding Affinity (Kd) |

|---|---|---|

| Parent Compound | 150 nM | 50 nM |

| Benzyl Substituent | 75 nM | 25 nM |

| Additional Methyl Group | 30 nM | 10 nM |

作用机制

The mechanism of action of (S)-Benzyl 3-aminobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in enzymatic reactions, it acts as a substrate for aminotransferases, facilitating the transfer of amino groups to form various products. The pathways involved include transamination and decarboxylation, which are crucial for the biosynthesis of amino acids and other metabolites .

相似化合物的比较

Similar Compounds

(S)-3-Aminobutyric acid: A non-proteogenic amino acid with similar structural features.

Ethyl 3-aminobutyrate: An ester derivative used in similar synthetic applications.

(S)-3-Hydroxybutyric acid: A related compound with a hydroxyl group instead of an amino group.

Uniqueness

(S)-Benzyl 3-aminobutyrate is unique due to its chiral nature and the presence of both an amino group and a benzyl ester group. This combination makes it a versatile intermediate in organic synthesis and pharmaceutical research, offering distinct advantages in terms of reactivity and selectivity compared to its analogs .

生物活性

(S)-Benzyl 3-aminobutyrate, a chiral amino acid derivative, has garnered attention for its diverse biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the amino acid backbone. Its molecular formula is C₉H₁₁NO₂, and its structure can be represented as follows:

This compound exhibits chirality, which plays a crucial role in its biological interactions.

The primary mechanism through which this compound exerts its effects is through modulation of the GABAergic system. Specifically, it acts as an agonist at the GABA_B receptor, which is involved in inhibitory neurotransmission in the central nervous system (CNS). Activation of GABA_B receptors has been linked to various neurological functions and therapeutic effects in conditions such as anxiety, epilepsy, and muscle spasticity .

GABA_B Receptor Interaction

Research indicates that this compound displays significant binding affinity for GABA_B receptors. It has been shown to modulate neurotransmitter release and neuronal excitability by activating G-protein-coupled signaling pathways. This interaction results in the inhibition of adenylyl cyclase activity and the opening of potassium channels, leading to hyperpolarization of neurons .

Neuropharmacological Effects

- Anxiolytic Properties : Studies have demonstrated that this compound has anxiolytic effects comparable to those of established anxiolytics. It reduces anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders .

- Anticonvulsant Activity : The compound exhibits anticonvulsant properties through its action on GABA_B receptors, making it a candidate for further research in epilepsy management .

- Muscle Relaxation : Its muscle relaxant effects are attributed to the inhibition of excessive neuronal firing, providing therapeutic benefits in conditions characterized by muscle spasms .

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Therapeutic Uses | Binding Affinity (Ki) |

|---|---|---|---|

| This compound | GABA_B receptor agonist | Anxiety, Epilepsy, Muscle Spasms | TBD |

| Baclofen | GABA_B receptor agonist | Spasticity, Pain Relief | Ki = 5.1 nM |

| Lesogaberan | GABA_B receptor agonist | Alcoholism, Neuropathic Pain | Ki = 0.12 nM |

属性

IUPAC Name |

benzyl (3S)-3-aminobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFRXCNQZIVBV-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。